
2-(Hydroxymethyl)-3-pentadecylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-3-pentadecylphenol is an organic compound that belongs to the class of phenols It is characterized by a hydroxymethyl group attached to the second carbon and a pentadecyl chain attached to the third carbon of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-pentadecylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with a pentadecyl halide under basic conditions, followed by the introduction of a hydroxymethyl group through a formylation reaction. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide and a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reactions, and the process parameters are optimized to achieve efficient conversion rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-3-pentadecylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenolic hydroxyl group can be reduced to a hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(Carboxymethyl)-3-pentadecylphenol.
Reduction: 2-(Hydroxymethyl)-3-pentadecylcyclohexane.
Substitution: 2-(Alkoxymethyl)-3-pentadecylphenol.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-3-pentadecylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-3-pentadecylphenol involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. The hydroxymethyl group may also participate in hydrogen bonding with target molecules, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Hydroxymethyl)-3-dodecylphenol
- 2-(Hydroxymethyl)-3-tetradecylphenol
- 2-(Hydroxymethyl)-3-hexadecylphenol
Uniqueness
2-(Hydroxymethyl)-3-pentadecylphenol is unique due to its specific chain length, which imparts distinct physicochemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, melting point, and biological activity, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
35151-93-0 |
|---|---|
Molekularformel |
C22H38O2 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-3-pentadecylphenol |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-22(24)21(20)19-23/h15,17-18,23-24H,2-14,16,19H2,1H3 |
InChI-Schlüssel |
YIEWUELOOZCOTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
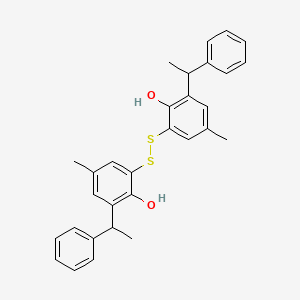
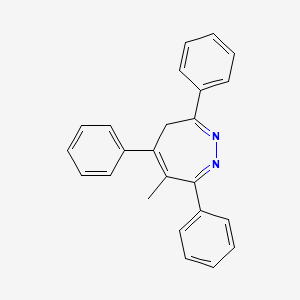
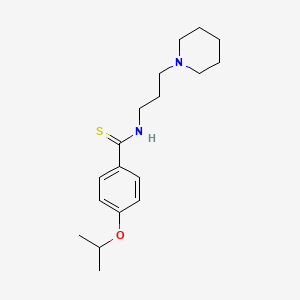
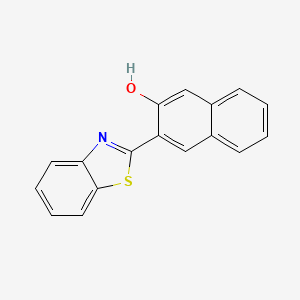

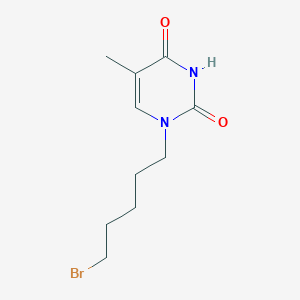
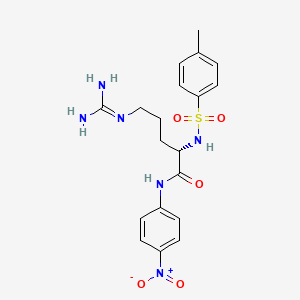
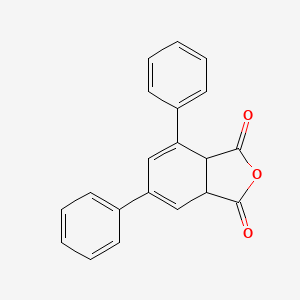
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
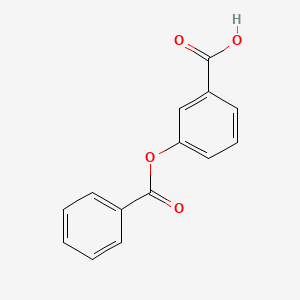
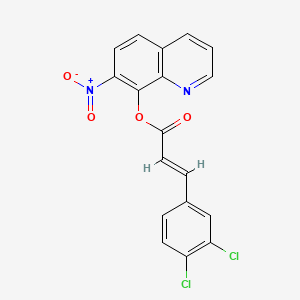
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
